molecular formula C15H19NO4 B6628648 4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid

4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid

Cat. No. B6628648
M. Wt: 277.31 g/mol
InChI Key: ORWKIQJKWLIJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation in the body.

Mechanism of Action

4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By blocking the production of prostaglandins, 4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid acid reduces inflammation, pain, and fever.
Biochemical and physiological effects:
4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for causing inflammation in the body. It has also been shown to reduce the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue destruction. In addition, 4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid acid has been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages and Limitations for Lab Experiments

4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a large body of literature available on its properties and potential uses. However, there are also some limitations to its use. It can be toxic at high doses, and it may have off-target effects that could interfere with experimental results.

Future Directions

There are several potential future directions for research on 4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid acid. One area of interest is its potential use in treating cancer. Studies have shown that 4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid acid can inhibit the growth of cancer cells and may be effective in treating certain types of cancer. Another area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease. Studies have shown that 4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid acid can reduce inflammation in the brain and may be effective in treating cognitive decline. Further research is needed to fully understand the potential uses and limitations of 4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid acid.

Synthesis Methods

4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid acid can be synthesized through a multi-step process that involves the reaction of 2-methylbenzoic acid with acetic anhydride and subsequent reaction with cyclobutanone. The resulting product is then treated with methanol and hydrochloric acid to yield 4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid acid.

Scientific Research Applications

4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid acid has been extensively studied for its potential use in treating various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. In addition, it has been studied for its potential use in treating cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

4-[[2-(1-methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10-8-11(4-5-12(10)14(18)19)16-13(17)9-15(20-2)6-3-7-15/h4-5,8H,3,6-7,9H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWKIQJKWLIJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2(CCC2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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